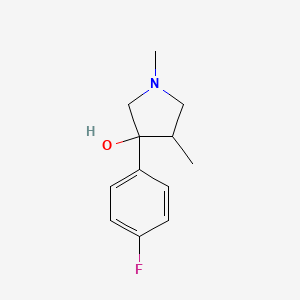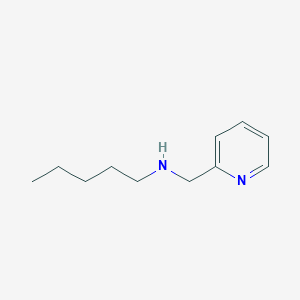
N-(pyridin-2-ylmethyl)pentan-1-amine
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Pentyl(pyridin-2-ylmethyl)amine: is an organic compound that features a pentyl group attached to a pyridin-2-ylmethylamine moiety. This compound is of interest due to its potential applications in various fields, including chemistry, biology, and medicine. The structure of pentyl(pyridin-2-ylmethyl)amine includes a pyridine ring, which is known for its ability to coordinate with metals, making it useful in the synthesis of metal complexes.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of pentyl(pyridin-2-ylmethyl)amine typically involves the reaction of pyridin-2-ylmethylamine with a pentyl halide under basic conditions. One common method is as follows:
Starting Materials: Pyridin-2-ylmethylamine and pentyl bromide.
Reaction Conditions: The reaction is carried out in an aprotic solvent such as dimethylformamide (DMF) or tetrahydrofuran (THF) with a base like potassium carbonate (K2CO3) to facilitate the nucleophilic substitution.
Procedure: The pyridin-2-ylmethylamine is dissolved in the solvent, and the base is added. Pentyl bromide is then added dropwise to the reaction mixture, which is stirred at room temperature or slightly elevated temperatures (50-60°C) for several hours.
Purification: The product is purified by extraction with an organic solvent, followed by recrystallization or column chromatography.
Industrial Production Methods
In an industrial setting, the production of pentyl(pyridin-2-ylmethyl)amine can be scaled up using continuous flow reactors to ensure consistent quality and yield. The reaction conditions are optimized to minimize by-products and maximize the efficiency of the process. The use of automated systems for reagent addition and temperature control helps in achieving high purity and yield.
Analyse Des Réactions Chimiques
Types of Reactions
Pentyl(pyridin-2-ylmethyl)amine can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents like hydrogen peroxide (H2O2) or potassium permanganate (KMnO4) to form corresponding N-oxides.
Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride (LiAlH4) to convert the compound into its reduced form.
Substitution: The pyridine ring can undergo electrophilic substitution reactions, such as halogenation, nitration, and sulfonation, using appropriate reagents and conditions.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide (H2O2) in acetic acid or potassium permanganate (KMnO4) in water.
Reduction: Lithium aluminum hydride (LiAlH4) in dry ether.
Substitution: Halogenation with bromine (Br2) in acetic acid, nitration with nitric acid (HNO3) in sulfuric acid (H2SO4), and sulfonation with sulfur trioxide (SO3) in fuming sulfuric acid.
Major Products Formed
Oxidation: N-oxides of pentyl(pyridin-2-ylmethyl)amine.
Reduction: Reduced amine derivatives.
Substitution: Halogenated, nitrated, and sulfonated derivatives of the pyridine ring.
Applications De Recherche Scientifique
Pentyl(pyridin-2-ylmethyl)amine has several applications in scientific research:
Chemistry: It is used as a ligand in the synthesis of metal complexes, which are studied for their catalytic properties in various chemical reactions.
Biology: The compound is investigated for its potential as a bioactive molecule, with studies focusing on its interactions with biological macromolecules.
Medicine: Research is ongoing to explore its potential as a therapeutic agent, particularly in the development of drugs targeting specific enzymes or receptors.
Industry: The compound is used in the development of new materials with specific properties, such as conductivity or fluorescence.
Mécanisme D'action
The mechanism of action of pentyl(pyridin-2-ylmethyl)amine involves its ability to coordinate with metal ions through the nitrogen atoms in the pyridine ring and the amine group. This coordination can influence the reactivity of the metal center, making it useful in catalysis. Additionally, the compound can interact with biological targets, such as enzymes or receptors, through hydrogen bonding and hydrophobic interactions, modulating their activity.
Comparaison Avec Des Composés Similaires
Similar Compounds
Pyridin-2-ylmethylamine: Lacks the pentyl group, making it less hydrophobic and potentially less effective in certain applications.
Pentylamine: Lacks the pyridine ring, reducing its ability to coordinate with metals.
N-(Pyridin-2-yl)pentanamide: Contains an amide group instead of an amine, which can alter its reactivity and coordination properties.
Uniqueness
Pentyl(pyridin-2-ylmethyl)amine is unique due to the presence of both the pentyl group and the pyridine ring, which confer distinct properties such as enhanced hydrophobicity and strong metal-coordination ability. These features make it a versatile compound for various applications in chemistry, biology, and medicine.
Propriétés
IUPAC Name |
N-(pyridin-2-ylmethyl)pentan-1-amine |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H18N2/c1-2-3-5-8-12-10-11-7-4-6-9-13-11/h4,6-7,9,12H,2-3,5,8,10H2,1H3 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CIWVNJSXVJQTKQ-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCCCNCC1=CC=CC=N1 |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H18N2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
178.27 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.
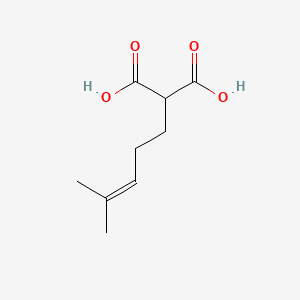
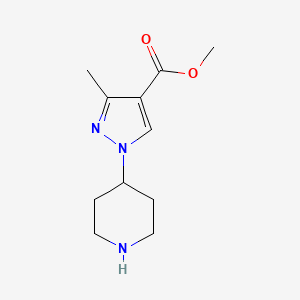
![N-[2-(Cyclohex-1-en-1-yl)ethyl]-3-methylcyclopentan-1-amine](/img/structure/B13236235.png)
![{1-[2-Amino-1-(4-methylphenyl)ethyl]cyclopentyl}methanol](/img/structure/B13236237.png)
![{8-Ethyl-1-oxaspiro[4.5]decan-2-yl}methanol](/img/structure/B13236240.png)
![(1S,3s)-1-(3-fluorophenyl)-3-[(methylcarbamoyl)oxy]cyclobutane-1-carboxylic acid](/img/structure/B13236243.png)
![2-[4-Methyl-5-(trifluoromethyl)-1,3-thiazol-2-YL]ethan-1-amine](/img/structure/B13236250.png)

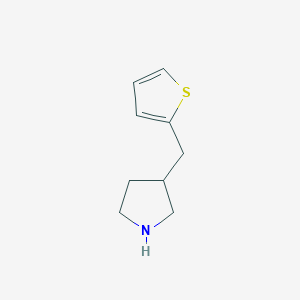
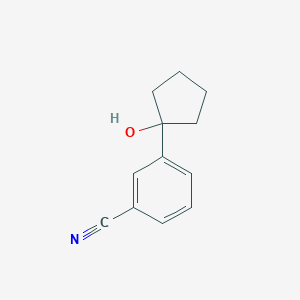
![2-[(2-Hydroxyethyl)amino]pyridine-3-carbothioamide](/img/structure/B13236263.png)
![[1-Ethyl-4-(trifluoromethyl)-1H-pyrazol-5-yl]methanol](/img/structure/B13236282.png)

